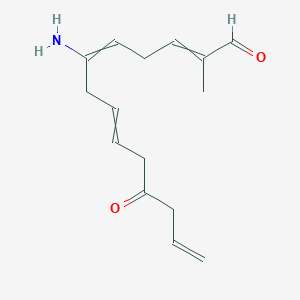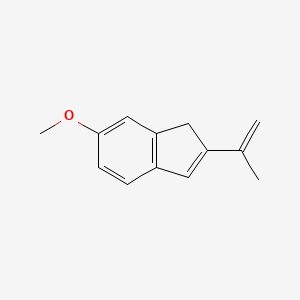
3-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid is an organic compound characterized by its unique benzodioxine ring structure with hydroxymethyl and disulfonic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid typically involves the following steps:
Formation of the Benzodioxine Ring: The initial step involves the cyclization of appropriate precursors to form the benzodioxine ring. This can be achieved through the reaction of catechol derivatives with formaldehyde under acidic conditions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.
Sulfonation: The final step involves the sulfonation of the benzodioxine ring to introduce the disulfonic acid groups. This is typically carried out using sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure selective sulfonation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity of the product.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
3-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonic acid groups, to form sulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, sulfonates, and various substituted benzodioxine compounds.
科学的研究の応用
3-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation and microbial growth.
類似化合物との比較
Similar Compounds
3-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonic acid: Similar structure but with only one sulfonic acid group.
2,3-Dihydro-1,4-benzodioxine-5,7-disulfonic acid: Lacks the hydroxymethyl group.
3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid: Contains a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
3-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid is unique due to the presence of both hydroxymethyl and disulfonic acid groups, which confer distinct chemical and biological properties
特性
CAS番号 |
820976-20-3 |
|---|---|
分子式 |
C9H10O9S2 |
分子量 |
326.3 g/mol |
IUPAC名 |
3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid |
InChI |
InChI=1S/C9H10O9S2/c10-3-5-4-17-7-1-6(19(11,12)13)2-8(9(7)18-5)20(14,15)16/h1-2,5,10H,3-4H2,(H,11,12,13)(H,14,15,16) |
InChIキー |
BQFOOSLUBOSNAQ-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=C(O1)C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate](/img/structure/B15160978.png)






![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)





